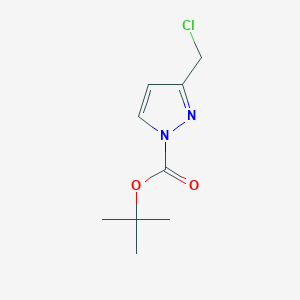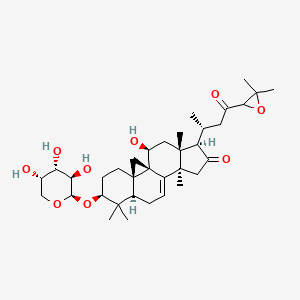![molecular formula C13H12F2N2O3 B13919758 Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an ethyl ester group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of suitable catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(difluoromethoxy)phenylimidazole-4-carboxylate
- Methyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
- Ethyl 3-[2-(trifluoromethoxy)phenyl]imidazole-4-carboxylate
Uniqueness
This compound is unique due to the presence of the difluoromethoxy group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug development and material science.
Eigenschaften
Molekularformel |
C13H12F2N2O3 |
|---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-19-12(18)10-7-16-8-17(10)9-5-3-4-6-11(9)20-13(14)15/h3-8,13H,2H2,1H3 |
InChI-Schlüssel |
BTPQPRXQEYUWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=CN1C2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


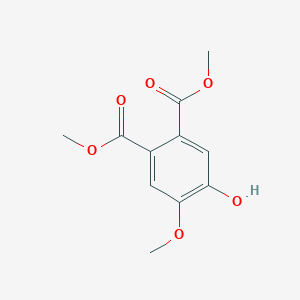
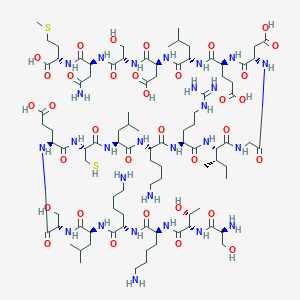
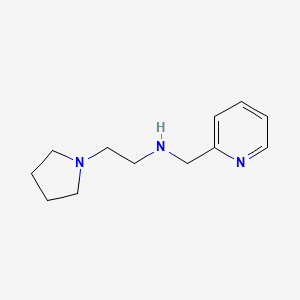

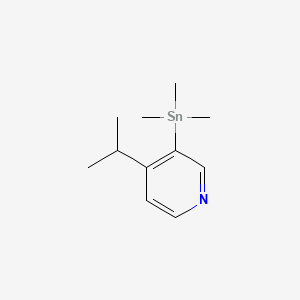

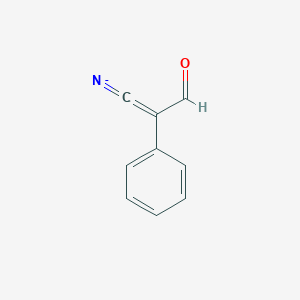
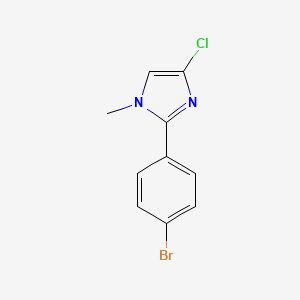
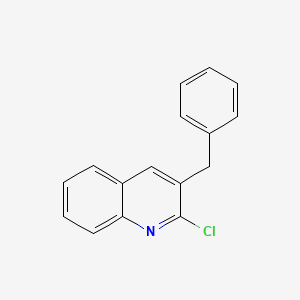
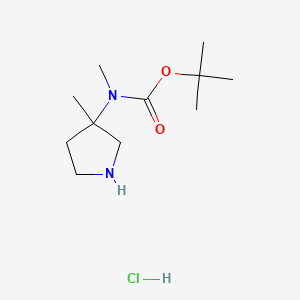

![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
